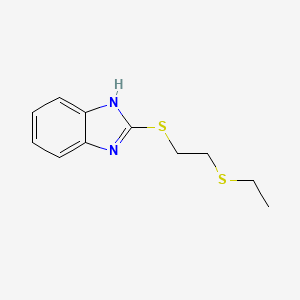
Benzimidazole, 2-(2-(ethylthio)ethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 2-(2-(ethylthio)ethylthio)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features an ethylthio group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For Benzimidazole, 2-(2-(ethylthio)ethylthio)-, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with ethylthioacetaldehyde under acidic conditions to form the benzimidazole ring.
Thioether Formation: The resulting benzimidazole derivative is then treated with ethylthiol in the presence of a base to introduce the ethylthio group at the desired position.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like alkyl halides or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Benzimidazole, 2-(2-(ethylthio)ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiparasitic activities. This specific derivative may exhibit similar properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. For example, they can bind to enzymes or receptors, inhibiting their activity. The ethylthio group in Benzimidazole, 2-(2-(ethylthio)ethylthio)- may enhance its binding affinity and selectivity for certain molecular targets, such as kinases or DNA.
Comparación Con Compuestos Similares
2-Mercaptobenzimidazole: Similar structure but with a mercapto group instead of an ethylthio group.
2-(Ethylthio)benzimidazole: Lacks the additional ethylthio group.
2-Phenylbenzimidazole: Contains a phenyl group instead of an ethylthio group.
Uniqueness: Benzimidazole, 2-(2-(ethylthio)ethylthio)- is unique due to the presence of two ethylthio groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
23012-84-2 |
|---|---|
Fórmula molecular |
C11H14N2S2 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
2-(2-ethylsulfanylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2S2/c1-2-14-7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,12,13) |
Clave InChI |
VOQMFRBOLYQMAM-UHFFFAOYSA-N |
SMILES canónico |
CCSCCSC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)
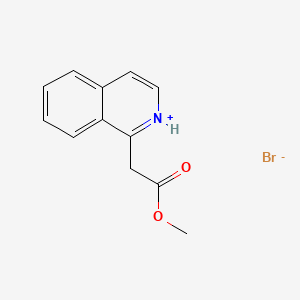
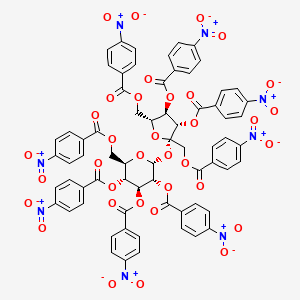
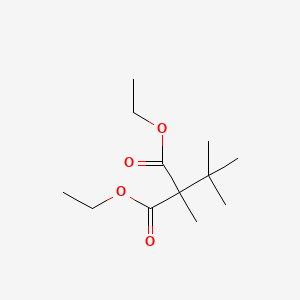
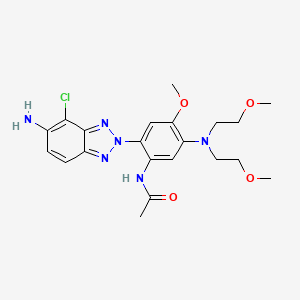
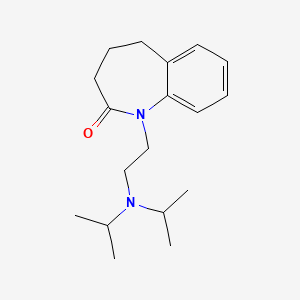
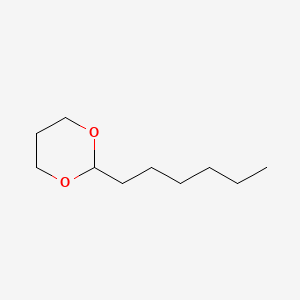
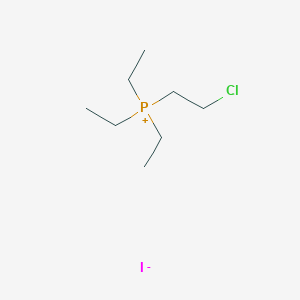

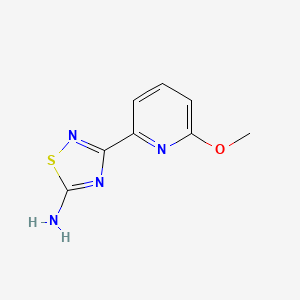
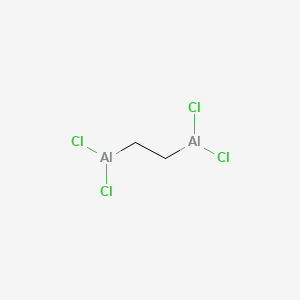
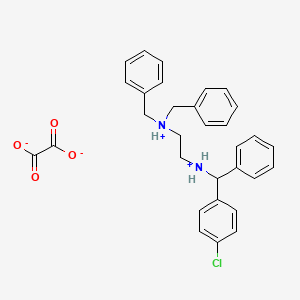
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)

